molecular formula C19H20N2O4 B12173260 4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12173260
M. Wt: 340.4 g/mol
InChI Key: YSCWHGOOHZUZSD-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of methoxy groups and the carboxamide functionality. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the N-(4-methoxyphenyl) group, which may result in different biological activities.

    N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the 4,7-dimethoxy groups, which can affect its chemical reactivity and interactions with molecular targets.

    1-methyl-1H-indole-2-carboxamide: A simpler structure that may serve as a basis for understanding the effects of additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4,7-dimethoxy-N-(4-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-21-15(19(22)20-12-5-7-13(23-2)8-6-12)11-14-16(24-3)9-10-17(25-4)18(14)21/h5-11H,1-4H3,(H,20,22)

InChI Key

YSCWHGOOHZUZSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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